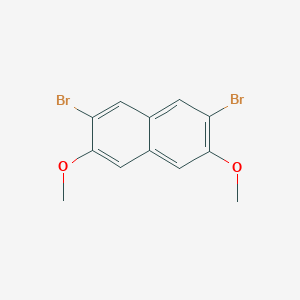

2,7-Dibromo-3,6-dimethoxynaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Electronics and Functional Materials

Naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in the field of organic electronics. nih.gov Their rigid, planar structure and extended π-electron conjugation result in high quantum yields and excellent photostability, making them ideal candidates for a wide range of applications. nih.gov These derivatives are integral to the construction of organic electronic devices due to their strong fluorescence, electroactivity, and photostability. nih.gov

The applications of naphthalene-based materials are diverse, spanning:

Organic Field-Effect Transistors (OFETs): Naphthalene diimides (NDIs), a prominent class of naphthalene derivatives, are used as semiconductors in OFETs, where they can improve electron charge mobility and air stability. gatech.edu

Organic Photovoltaics (OPVs): The electron-accepting nature of NDIs makes them suitable for use in OPVs. gatech.edu

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of naphthalene derivatives are harnessed in the development of efficient OLEDs. gatech.edu

Fluorescence Probes: Their inherent fluorescence and photostability make them excellent probes for detecting and imaging various analytes, including cations and anions. nih.gov

Organic Solid-State Lasers: The introduction of a naphthalene unit into molecular structures can shift emission colors and enhance photo- and thermal-stabilities, leading to the development of high-performance laser dyes. rsc.org

The versatility of naphthalene derivatives stems from the ability to modify their chemical structure, which in turn allows for the fine-tuning of their electronic and optical properties to meet the specific demands of various applications. researchgate.net

Role of Halogenation and Alkoxy Substitution in Tuning Electronic Properties of Naphthalene Cores

The electronic properties of the naphthalene core can be precisely controlled through the strategic introduction of various substituents. Halogenation and alkoxy substitution are two powerful methods employed to modulate these properties for specific applications.

Alkoxy substitution , the attachment of alkoxy groups (-OR) to the naphthalene core, also plays a vital role in tuning the optoelectronic properties. These electron-donating groups can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing its absorption and emission spectra. The strategic placement of alkoxy groups can lead to materials with desired band gaps and charge transport properties. The combination of both halogenation and alkoxy substitution provides a powerful tool for molecular engineering, enabling the creation of naphthalene-based materials with a wide gamut of electronic and optical properties. gatech.eduresearchgate.net

Overview of 2,7-Dibromo-3,6-dimethoxynaphthalene as a Key Synthon

This compound has emerged as a critical building block, or synthon, in organic synthesis, particularly for the construction of more complex functional materials. Its structure, featuring two bromine atoms and two methoxy (B1213986) groups on the naphthalene core, offers a unique combination of reactive sites and electronic modification.

The strategic placement of these functional groups makes this compound a valuable precursor for the synthesis of novel organic semiconductors, fluorescent dyes, and other advanced materials with tailored properties for applications in organic electronics and beyond.

Chemical Profile of this compound

This section details the fundamental chemical and physical characteristics of this compound, a key intermediate in the synthesis of advanced organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-3,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKYNFRCDWZQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348712 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-89-5 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dibromo 3,6 Dimethoxynaphthalene

Synthesis and Structural Elucidation

The synthesis of 2,7-dibromo-3,6-dimethoxynaphthalene and related substituted naphthalenes can be achieved through various synthetic routes. While specific, detailed synthetic procedures for this exact compound are not extensively documented in the provided search results, general methodologies for the synthesis of substituted naphthalenes can be inferred. For instance, the synthesis of brominated naphthalene (B1677914) dianhydride derivatives can be selectively achieved using reagents like sodium bromide and oleum, with reaction conditions such as temperature and time being crucial for controlling the degree of bromination. jlu.edu.cn The synthesis of other brominated naphthalene derivatives has been accomplished through multi-step sequences involving reactions like Birch reduction and ring-opening of cyclopropane (B1198618) intermediates. dergipark.org.tr

Structural elucidation of this compound would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of the atoms and the positions of the substituents on the naphthalene core. Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition.

Bromination of Dihydroxynaphthalenes and Related Naphthalene Compounds

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in further synthetic transformations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀Br₂O₂ | nih.govscbt.com |

| Molecular Weight | 346.03 g/mol | scbt.com |

| CAS Number | 105404-89-5 | nih.govscbt.comchemicalbook.com |

| Appearance | Not explicitly stated, but likely a solid at room temperature. | |

| Storage | Sealed in dry, room temperature. | bldpharm.com |

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of functional materials, primarily through chemical modifications at its bromine-substituted positions.

Precursor for Functional Materials

The dibromo functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules and polymers. The bromine atoms can be readily substituted or used in coupling reactions to introduce new functional groups, thereby tailoring the properties of the resulting materials for specific applications in organic electronics and other advanced technologies.

Role in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and dibrominated aromatic compounds like this compound are valuable substrates for these transformations. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are commonly employed to form new carbon-carbon bonds. nih.govsemanticscholar.orgresearchgate.net In these reactions, the bromine atoms on the naphthalene core can be selectively replaced with a wide array of organic groups, including aryl, vinyl, and alkyl moieties. This allows for the construction of extended π-conjugated systems, which are essential for many organic electronic materials. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. semanticscholar.org

Utility in Polymerization Reactions

The bifunctional nature of this compound, with two reactive bromine sites, makes it a suitable monomer for polymerization reactions. Through step-growth polymerization mechanisms, such as polycondensation reactions involving cross-coupling, this compound can be used to synthesize novel naphthalene-based polymers. These polymers can be designed to have specific electronic and photophysical properties by carefully selecting the co-monomers. For instance, polymerization with bis-aldehyde functionalized naphthalene diimides has been used to create polymers with ambipolar charge transport properties. acs.org The resulting polymers can be processed into thin films for applications in organic field-effect transistors, photovoltaics, and other electronic devices.

Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 3,6 Dimethoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For 2,7-Dibromo-3,6-dimethoxynaphthalene, ¹H and ¹³C NMR spectroscopy would be the primary techniques used for its structural confirmation.

Proton NMR (¹H NMR) Analysis

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | Varies | Singlet or Doublet | 4H |

| Methoxy-H (OCH₃) | ~3.9 - 4.1 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the searched sources. A ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 12 signals would be expected. The spectrum would show distinct peaks for the methoxy (B1213986) carbons, the bromine-substituted aromatic carbons, the oxygen-substituted aromatic carbons, and the remaining aromatic carbons.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) |

| Methoxy (OCH₃) | ~55 - 60 |

| C-Br | ~110 - 120 |

| C-O | ~150 - 160 |

| Quaternary Aromatic C | Varies |

| Aromatic CH | Varies |

Other Relevant NMR Techniques (e.g., ⁷⁷Se{¹H} NMR for Se-containing derivatives)

For derivatives of this compound that incorporate other NMR-active nuclei, specialized NMR techniques can be employed. For instance, if selenium were incorporated to synthesize a selenium-containing derivative, ⁷⁷Se{¹H} NMR spectroscopy would be a powerful tool for directly observing the selenium atom's chemical environment. This technique provides valuable information on the electronic structure and bonding at the selenium center. However, no literature detailing such Se-containing derivatives of this compound was identified in the search.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula of C₁₂H₁₀Br₂O₂.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks for the M, M+2, and M+4 ions in an approximate 1:2:1 ratio, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. While the exact fragmentation pathway would depend on the ionization method used, common fragmentation patterns for related aryl ethers could involve the loss of methyl radicals (•CH₃) from the methoxy groups or the cleavage of the C-Br bonds.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a solved crystal structure for this compound itself.

However, studies on related substituted naphthalene (B1677914) systems provide insights into the types of solid-state structures that might be expected. For instance, the crystal structure of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] reveals a non-coplanar arrangement of the substituent groups relative to the naphthalene core. iucr.orgiucr.org

Crystal Packing Motifs

In the absence of a specific crystal structure for this compound, the crystal packing motifs can be hypothesized based on the behavior of similar aromatic compounds. The packing in the solid state is governed by a balance of intermolecular forces, including van der Waals interactions, and potentially weaker interactions such as halogen bonding (C-Br···O or C-Br···Br) and π-π stacking.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A thorough review of scientific literature and structural databases reveals a notable absence of specific research focused on the intermolecular interactions of this compound. As of the current date, there are no published crystallographic studies or computational analyses that detail the hydrogen bonding and π-stacking phenomena within the solid-state structure of this specific compound.

Consequently, detailed research findings, including data on bond distances, angles, and the specific nature of non-covalent interactions such as hydrogen bonds or π-stacking, are not available for this compound. The characterization of its crystal packing and the dominant forces governing its supramolecular assembly remains an area for future investigation.

While studies on various other substituted naphthalene derivatives exist, the unique electronic and steric properties imparted by the specific arrangement of dibromo and dimethoxy substituents on the naphthalene core of the title compound preclude direct extrapolation from these related but structurally distinct molecules. Therefore, any detailed discussion or data presentation on intermolecular interactions would be speculative and fall outside the scope of established scientific findings.

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Naphthalene (B1677914) Derivatives

The assembly of supramolecular structures is dictated by a variety of weak, non-covalent interactions. For naphthalene derivatives, the most significant of these are π-stacking, hydrogen bonding, and donor-acceptor interactions. The specific substitution pattern of 2,7-Dibromo-3,6-dimethoxynaphthalene provides functionalities that can engage in these interactions to guide the self-assembly process.

π-stacking is a primary organizing force in aromatic systems, arising from attractive, non-covalent interactions between the electron clouds of parallel aromatic rings. nih.gov This interaction, largely driven by dispersion forces, is crucial in the vertical assembly of molecules. nih.govnih.gov In naphthalene dimers, the most stable arrangement is typically a parallel-displaced or slipped-stack orientation, which minimizes Pauli repulsion while maximizing attractive dispersion and electrostatic interactions. nih.gov The dimerization energy for naphthalene has been estimated to be approximately 6.1 kcal/mol. nih.gov The presence of electron-donating methoxy (B1213986) groups in this compound enriches the π-system, potentially enhancing its stacking interactions with other aromatic molecules. The aggregation of neighboring stacks can be further influenced by other weak forces, such as quadrupole-quadrupole interactions and C-H···O interactions. rsc.orgresearchgate.net

Hydrogen bonding is a highly directional and specific non-covalent interaction that provides a powerful tool for programming the self-assembly of molecules into predictable, higher-order structures. While this compound itself lacks hydrogen bond donor groups, its two methoxy groups can act as hydrogen bond acceptors. Furthermore, derivatives of this compound can be readily synthesized to incorporate functional groups capable of forming extensive hydrogen bond networks.

Studies on related naphthalene dicarboxamides have demonstrated the formation of highly favorable one-dimensional (1D) hydrogen-bonded ladder motifs. mdpi.comresearchgate.net In these systems, the orientation of the functional groups dictates the final architecture. For instance, nearly linear substitution patterns (as in 2,6-naphthalene dicarboxamide) lead to the assembly of parallel 1D ladders into two-dimensional (2D) sheets, whereas angular substitution (as in the 2,7-isomer) can result in an almost perpendicular arrangement of the ladders, extending the network into three dimensions (3D). mdpi.comresearchgate.net This illustrates how the 2,7-substitution pattern can be exploited to create complex, 3D supramolecular arrays through deliberate functionalization.

The formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes is another key non-covalent interaction used in supramolecular assembly. These complexes form between an electron-rich donor molecule and an electron-poor acceptor molecule. The electron-donating nature of the two methoxy groups on the this compound core makes it an effective electron donor. rsc.orgrsc.org

It can be paired with suitable electron-deficient acceptors, such as 1,4,5,8-naphthalenediimides (NDIs), to form stable CT complexes. researchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the donor (naphthalene derivative) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (NDI) leads to the formation of a new, low-energy absorption band, which is a characteristic feature of these complexes. researchgate.net The self-assembly of such donor-acceptor pairs can lead to highly organized structures like co-crystal tessellations, where different molecular polygons tile in a plane directed by CT interactions. nih.gov

Table 1: Key Non-Covalent Interactions in Naphthalene-Based Supramolecular Systems

| Interaction Type | Interacting Groups | Description | Governing Role in Assembly |

|---|---|---|---|

| π-Stacking | Aromatic π-systems of naphthalene cores | Attractive interaction between electron clouds of parallel rings, dominated by dispersion forces. nih.gov | Directs the formation of columnar or stacked aggregates. rsc.org |

| Hydrogen Bonding | Donor groups (e.g., -OH, -NH₂) with Acceptor groups (e.g., C=O, -OCH₃) | Directional electrostatic attraction between a hydrogen atom and an electronegative atom. | Creates specific, predictable 1D, 2D, or 3D networks and arrays. mdpi.comresearchgate.net |

| Donor-Acceptor (Charge-Transfer) | Electron-rich naphthalene (donor) and an electron-deficient molecule (acceptor) | Interaction between the HOMO of the donor and the LUMO of the acceptor. researchgate.net | Forms alternating D-A stacks and directs co-crystallization into ordered superstructures. nih.gov |

Design and Synthesis of Supramolecular Architectures

The predictable nature of non-covalent interactions allows for the rational design and synthesis of complex supramolecular architectures. The this compound scaffold is an excellent starting point for creating larger, functional systems such as host-guest complexes and metal-organic frameworks. The bromine atoms at the 2 and 7 positions serve as convenient handles for synthetic modification, enabling the construction of more elaborate structures.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. Naphthalene units are frequently incorporated as building blocks for macrocyclic hosts due to their rigid, well-defined shape. nih.govresearchgate.net These hosts, such as naphthalene-based macrocycles or cages, possess cavities that can encapsulate guest molecules, binding them through a combination of non-covalent forces including C-H···π, cation···π, and π-stacking interactions. jyu.finih.gov

Acyclic oligomers made from 2,3-diethoxynaphthalene (B13772719) units have been shown to form pseudo-cavities capable of binding organic cationic guests. nih.gov Similarly, larger macrocycles and flexible cages with naphthalene "walls" can exhibit very strong binding affinities for aromatic guests. jyu.firsc.org The 2,7-disubstituted pattern of this compound is ideal for synthesizing macrocycles where the naphthalene units form the walls of a cavity, making it a promising precursor for novel host systems. researchgate.net

Naphthalene derivatives can coordinate to metal centers in several ways, leading to the formation of metal-organic complexes and frameworks. One primary mode of interaction is the η⁶-coordination, where the entire aromatic π-system of one of the naphthalene rings binds to a transition metal, as has been studied with rhodium and chromium complexes. researchgate.net

Alternatively, heteroatom substituents on the naphthalene ring can act as Lewis basic donor sites for metal coordination. The oxygen atoms of the methoxy groups in this compound can serve this role. This is analogous to germanium complexes formed with 2,3-dihydroxynaphthalene, where the deprotonated hydroxyl groups coordinate directly to the germanium center, dramatically altering the electronic properties of the ligand. nih.govrsc.org This coordination through substituent groups allows the naphthalene unit to act as a linker in larger, stable metal-organic structures.

Formation of Supramolecular Polymers and Frameworks

Information regarding the role of this compound as a monomer or building block for the construction of supramolecular polymers or extended frameworks through non-covalent interactions is not available in the reviewed literature.

Influence of Substitution Pattern on Self-Assembly Behavior

A detailed analysis of how the specific 2,7-dibromo and 3,6-dimethoxy substitution pattern on the naphthalene core directs the self-assembly process, including the nature and geometry of intermolecular interactions, could not be compiled from the available search results.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Naphthalene (B1677914) Systems

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For naphthalene derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov Methods like the B3LYP hybrid functional are commonly used to achieve a balance between accuracy and computational cost. nih.govsemanticscholar.org Such calculations provide foundational data for understanding the molecule's stability and spectroscopic characteristics. For instance, DFT has been successfully used to study the molecular structures and vibrational spectra of halogenated carbazoles, which share structural similarities with halogenated naphthalenes. nih.gov

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential applications in organic electronics. semanticscholar.orgnih.gov For aromatic systems like naphthalene, the HOMO and LUMO are typically π-orbitals delocalized across the carbon backbone. researchgate.net The introduction of substituents, such as the bromo and methoxy (B1213986) groups in 2,7-Dibromo-3,6-dimethoxynaphthalene, significantly influences the energy levels of these orbitals. Electron-donating groups (like methoxy) tend to raise the HOMO energy level, while electron-withdrawing groups (like bromine) can lower the LUMO energy. This tuning of the frontier orbitals is a key strategy in designing organic semiconductor materials.

| Orbital/Concept | Description | Significance in Molecular Properties |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate an electron. | A higher energy HOMO indicates a better electron donor. Defines regions susceptible to electrophilic attack. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept an electron. | A lower energy LUMO indicates a better electron acceptor. Defines regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, polarizability, and the energy required for electronic excitation. A smaller gap often correlates with higher reactivity. semanticscholar.orgnih.gov |

The charge transfer integral, often denoted as J, is a key parameter in theoretical models that describe charge transport in organic materials. nih.gov It quantifies the electronic coupling between adjacent molecules and is directly related to charge carrier mobility. DFT calculations, particularly those using long-range corrected functionals like CAM-B3LYP, are employed to compute these integrals. nih.gov The conventional DFT functionals can sometimes be inadequate for accurately describing the charge transfer excitations between molecules. nih.gov The calculation involves assessing the orbital overlap between the frontier orbitals of neighboring molecules in a dimer or aggregate. A larger charge transfer integral generally corresponds to more efficient charge transport, which is a desirable property for organic semiconductors. While specific calculations for this compound are not extensively documented, this methodology would be essential to evaluate its potential performance in electronic devices.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic evolution of a system, offering insights into conformational changes, solvent effects, and aggregation behavior that are not accessible from static quantum chemical calculations.

MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding how the compound behaves in solution, which can affect its processing for applications like thin-film deposition. The simulations can reveal tendencies for molecules to aggregate or self-assemble, driven by intermolecular forces such as van der Waals interactions and π-π stacking of the naphthalene cores. The choice of solvent can dramatically influence this behavior, with different polarities either promoting or disrupting aggregation.

In the solid state, the arrangement of molecules into a crystal lattice significantly impacts the material's bulk properties. MD simulations can be used to explore and predict stable crystal packing motifs. These simulations can reveal how the planar naphthalene cores might arrange themselves, for example, in herringbone or stacked arrangements, which directly influences electronic properties like charge mobility. Furthermore, many organic compounds exhibit polymorphism, where they can exist in multiple crystal structures with different properties. MD, often combined with DFT calculations for energy refinement, can help predict these different polymorphs and their relative stabilities. scispace.com

Prediction of Reactivity and Mechanistic Insights

Computational studies are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. The electronic information derived from DFT calculations is central to this analysis.

The distribution of the HOMO and LUMO across the molecular structure provides a clear indication of the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov For this compound, the electron-rich methoxy groups and the electron-withdrawing bromine atoms create a complex electronic landscape. Analysis of the Mulliken charge distribution, another output of DFT calculations, can quantify the partial charges on each atom, further highlighting electron-rich and electron-poor centers. semanticscholar.org This information allows chemists to predict how the molecule will interact with various reagents and to propose detailed, step-by-step mechanisms for chemical transformations.

Reactivity and Derivatization of 2,7 Dibromo 3,6 Dimethoxynaphthalene

Cross-Coupling Reactions for Further Functionalization

The bromine atoms on the naphthalene (B1677914) core are particularly amenable to cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed to facilitate the functionalization of 2,7-dibromo-3,6-dimethoxynaphthalene. These reactions offer a pathway to introduce a diverse range of organic moieties onto the naphthalene scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromonaphthalene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups. The reaction is tolerant of many functional groups, making it a versatile tool in organic synthesis. uwindsor.ca

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org In the context of this compound, this reaction enables the introduction of alkynyl groups, which are valuable functionalities for constructing extended π-conjugated systems. The reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The choice of palladium catalyst and ligands is crucial for the success of these cross-coupling reactions. Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be used. beilstein-journals.orgnih.gov The selection of phosphine (B1218219) ligands, which coordinate to the palladium center, can significantly influence the reaction's efficiency and selectivity. beilstein-journals.orgsemanticscholar.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Diaryl-substituted naphthalene |

| This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | Dialkynyl-substituted naphthalene |

Nucleophilic Aromatic Substitution Reactions

While less common than cross-coupling reactions for this specific compound, nucleophilic aromatic substitution (SNA_r) can potentially occur. In these reactions, a nucleophile replaces one of the bromine atoms. However, the electron-donating nature of the methoxy (B1213986) groups can deactivate the aromatic ring towards nucleophilic attack, making harsh reaction conditions often necessary.

Formation of Organometallic Precursors

The bromine atoms of this compound can be utilized to generate other reactive intermediates, such as organometallic precursors.

Boronic Acid Derivatives: A key transformation is the conversion of the bromo-substituents into boronic acid or boronic ester groups. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, such as triisopropyl borate. uwindsor.ca The resulting boronic acid derivatives are themselves versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for a stepwise and controlled functionalization of the naphthalene core. mdpi.comwiley-vch.de These boronic acid derivatives are generally stable, solid compounds. wiley-vch.devt.edu

Ring-Closing Reactions to Form Fused Systems

Derivatives of this compound can be designed to undergo intramolecular ring-closing reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other fused systems. For instance, after undergoing cross-coupling reactions to introduce appropriate side chains, these chains can be induced to cyclize onto the naphthalene core. This strategy is a powerful method for constructing complex, rigid molecular architectures that are of interest in materials science for their electronic and photophysical properties.

Modification of Methoxy Groups

The methoxy groups (-OCH₃) on the naphthalene ring can also be chemically modified. A common transformation is demethylation, which involves the cleavage of the methyl-oxygen bond to yield the corresponding dihydroxy naphthalene derivative. This reaction is typically carried out using strong acids or Lewis acids, such as boron tribromide (BBr₃). The resulting hydroxyl groups can then be used for further functionalization, for example, through etherification or esterification reactions, providing another avenue for derivatization.

Emerging Research Directions and Future Outlook

Development of Multifunctional Naphthalene-Based Materials

The strategic placement of bromo- and methoxy- substituents on the naphthalene (B1677914) core of 2,7-Dibromo-3,6-dimethoxynaphthalene makes it an ideal precursor for creating multifunctional organic materials. The bromo groups serve as reactive sites for cross-coupling reactions, enabling the extension of the π-conjugated system, a key feature for electronic applications. The methoxy (B1213986) groups, being electron-donating, modulate the electronic properties of the resulting materials.

Research in this area is focused on synthesizing polymers and small molecules with tailored optical and electronic properties. For instance, derivatives of dialkoxynaphthalenes are being investigated for their potential in organic electronics. A notable example is the synthesis of donor-acceptor conjugated polymers where the dialkoxynaphthalene unit acts as the electron-rich donor. These polymers are designed for applications in organic solar cells and field-effect transistors.

One area of significant interest is the development of naphthalene diimide (NDI) based materials. While not directly synthesized from this compound in the cited research, the principles of creating electron-deficient NDI units can be applied. By transforming the naphthalene core into an NDI, researchers can create powerful electron acceptors for use in n-type organic semiconductors. The combination of NDI acceptors with various donor units, such as fused thiophenes, is a strategy for developing low band gap polymers with desirable semiconducting properties. worktribe.comresearchgate.net

The future of multifunctional naphthalene-based materials derived from precursors like this compound lies in the precise control over their structure-property relationships. This includes tuning the energy levels (HOMO and LUMO), absorption and emission characteristics, and charge carrier mobilities to suit specific device applications, from light-emitting diodes to sensors. google.com

Advanced Characterization Techniques for Thin Films and Devices

The performance of organic electronic devices is intrinsically linked to the morphology and structure of the active material in its thin-film state. Therefore, advanced characterization techniques are crucial for understanding and optimizing materials derived from this compound.

A suite of techniques is employed to probe the properties of these thin films. X-ray Diffraction (XRD) is a powerful, non-destructive method used to determine the crystallinity, crystal orientation, and lattice parameters of the material. openaccesspub.org This is particularly important for organic semiconductors, where a high degree of molecular ordering can lead to enhanced charge transport.

To understand the surface morphology and microstructure, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized. openaccesspub.org These techniques provide high-resolution images of the film's surface and internal structure, revealing details about grain size, phase separation in polymer blends, and the presence of defects.

The optical properties of the thin films are typically investigated using UV-Vis Spectroscopy to determine the absorption characteristics and the optical bandgap. openaccesspub.orgSpectroscopic Ellipsometry (SE) is another valuable optical technique that can determine the film thickness and refractive index. measurlabs.com

For probing the elemental composition and purity of the thin films, techniques like Energy-Dispersive X-ray Spectrometry (EDS) and Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) are employed. TOF-ERDA is particularly adept at detecting all elements, including impurities, with high accuracy and providing elemental depth profiles. measurlabs.com

The thermal stability of these materials, a critical factor for device longevity, is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . researchgate.net These methods provide information on decomposition temperatures and phase transitions.

The electrical performance of devices fabricated from these materials is characterized by measuring their current-voltage (I-V) characteristics. For organic field-effect transistors (OFETs), these measurements allow for the calculation of key parameters such as charge carrier mobility and the on/off ratio. worktribe.com

Green Chemistry Approaches in Naphthalene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of functionalized naphthalenes to create more sustainable and environmentally friendly processes. Traditional methods for naphthalene synthesis can involve harsh reagents and generate significant waste.

One promising green chemistry approach is the use of multicomponent reactions under solvent-free conditions. For example, the synthesis of 1-amidoalkyl-2-naphthols has been achieved using a biodegradable catalyst like tannic acid. This method offers several advantages, including short reaction times, the use of an environmentally benign catalyst, and good to excellent yields. arabjchem.orgresearchgate.net The reactions can be carried out using thermal heating or microwave irradiation, the latter often leading to faster reaction times. arabjchem.orgresearchgate.net

Another green approach involves the use of ultrasound in chemical reactions. Ultrasound-assisted Bradsher reaction, an electrophilic aromatic cyclization, has been successfully used for the synthesis of polycyclic aromatic compounds, including naphthalenes, in both aqueous and non-aqueous media. acs.org

The development of synthetic routes that minimize the use of hazardous solvents and reagents is a key focus. For instance, reactions in water or the use of solvent-free conditions are highly desirable. The goal is to develop synthetic protocols that are not only efficient in terms of yield but also have a minimal environmental impact. While specific green synthesis methods for this compound are not detailed in the provided search results, the general trend in organic synthesis points towards the adoption of these greener methodologies for the production of such specialty chemicals.

Exploration of Novel Naphthalene Derivatives with Enhanced Properties

The versatile structure of this compound makes it an excellent starting point for the exploration of novel naphthalene derivatives with enhanced electronic and optical properties. The two bromine atoms provide handles for introducing a wide variety of functional groups through cross-coupling reactions, leading to new materials with tailored characteristics.

One area of exploration is the synthesis of acridine (B1665455) derivatives. For example, 2,7-dibromoacridine-9-carboxylic acid has been synthesized and further functionalized to create chemiluminescent compounds. researchgate.net This highlights the potential of using the dibromo-naphthalene scaffold as a precursor to more complex heterocyclic systems with interesting photophysical properties.

Another avenue of research is the synthesis of naphthalene diimide (NDI) derivatives. By incorporating the NDI unit, which is a strong electron acceptor, into a polymer backbone, it is possible to create n-type semiconducting materials for use in organic electronics. researchgate.net The properties of these polymers can be fine-tuned by copolymerizing the NDI unit with various electron-donating comonomers. researchgate.net

Furthermore, the synthesis of functionalized naphthalenes that exhibit properties like solvatochromatic fluorescence is an active area of research. google.com These materials change their fluorescence color depending on the polarity of the solvent, making them useful as sensors. The unique substitution pattern that can be achieved through intramolecular styrenyl Diels-Alder reactions offers a route to novel naphthalene derivatives with significant red-shifted emission maxima. google.com

The development of new synthetic methodologies, such as the diazo strategy for the synthesis of functionalized naphtho[2,1-d]oxazoles, is also expanding the library of accessible naphthalene derivatives. nih.gov This method allows for the creation of complex heterocyclic structures fused to the naphthalene core.

The table below summarizes some examples of novel naphthalene derivatives and their potential applications.

| Derivative Class | Potential Application | Reference |

| Acridine Derivatives | Chemiluminescent labels | researchgate.net |

| Naphthalene Diimides | n-type organic semiconductors | researchgate.net |

| Solvatochromatic Fluorophores | Chemical sensors | google.com |

| Naphtho-oxazoles | Functional materials | nih.gov |

Integration with Other π-Conjugated Scaffolds

A key strategy for developing high-performance organic electronic materials is the integration of different π-conjugated scaffolds to create copolymers with tailored properties. The 2,7-disubstituted naphthalene core is an excellent building block for this purpose, allowing for its incorporation into larger conjugated systems.

A prominent example is the copolymerization of naphthalene-based units with thiophene-based units. Thiophene (B33073) and its derivatives are well-known for their excellent charge transport properties and are widely used in organic electronics. By combining electron-rich dialkoxynaphthalene units with thiophene, it is possible to create donor-acceptor copolymers with low bandgaps, which is beneficial for applications in organic photovoltaics. worktribe.comresearchgate.net

The integration of naphthalene diimide (NDI) units with fused thiophene donors is a particularly fruitful approach. worktribe.comresearchgate.net This combination leads to polymers with strong intramolecular charge transfer, resulting in broad absorption spectra that extend into the near-infrared region. Such materials are highly sought after for use in organic solar cells and field-effect transistors.

Research has also explored the concept of "through-space" conjugation in naphthalene-containing oligomers. rsc.org By designing molecules where naphthalene and thiophene/EDOT units are held in close proximity, it is possible to achieve electronic communication not just through the covalent bonds ("through-bond" conjugation) but also through space. This can lead to the formation of multichannel transport pathways within the material, potentially enhancing its redox activity and stability. rsc.org

The synthesis of these integrated systems is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the precise connection of different aromatic units. mdpi.com The future in this direction lies in the rational design of copolymers with optimized combinations of different π-conjugated building blocks to achieve superior device performance.

| Integrated Scaffold | Resulting Material Type | Potential Application | Reference |

| Thiophene | Donor-Acceptor Copolymer | Organic Photovoltaics, OFETs | worktribe.comresearchgate.net |

| Fused Thiophenes | Low Bandgap Polymer | Organic Solar Cells, OFETs | worktribe.comresearchgate.net |

| Thiophene/EDOT | Through-space Conjugated Oligomers | Robust Conjugated Polymers | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-dibromo-3,6-dimethoxynaphthalene, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of naphthalene derivatives. A common approach involves bromination of 2,7-dihydroxynaphthalene (prepared via acid-catalyzed condensation) using phosphorus tribromide or HBr in acetic acid, followed by methoxylation via Williamson ether synthesis with methyl iodide and K₂CO₃ in DMF . For example, Friedel-Crafts acylation conditions (e.g., P₂O₅–MsOH at 60°C) can stabilize reactive intermediates, achieving isolated yields up to 56% .

Q. How can spectroscopic methods distinguish positional isomers in dimethoxy-dibromo naphthalene derivatives?

- Methodological Answer :

- NMR : Methoxy groups at C3/C6 versus C2/C7 positions show distinct splitting patterns due to anisotropic effects from bromine atoms. For example, ¹H NMR chemical shifts for methoxy protons in 3,6-dimethoxy derivatives appear downfield (~δ 3.9–4.1 ppm) compared to 2,7-substituted analogs .

- Mass Spectrometry : Fragmentation patterns differ; 2,7-dibromo derivatives exhibit dominant [M-Br]⁺ peaks due to labile bromine atoms, while 3,6-substituted isomers show stronger [M-OCH₃]⁺ signals .

- GC Retention Indices : Polar stationary phases (e.g., DB-5ms) separate isomers based on boiling points and dipole interactions, with retention indices varying by 15–20 units .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures effectively removes unreacted starting materials. Column chromatography (silica gel, 10:1 hexane:ethyl acetate) resolves brominated byproducts. For scale-up, fractional distillation under reduced pressure (0.1–1 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How do electron-donating groups (e.g., methoxy) influence regioselectivity in electrophilic substitution reactions of naphthalene derivatives?

- Methodological Answer : Methoxy groups at C3/C6 activate the naphthalene ring via resonance, directing electrophiles to the less hindered C2/C7 positions. In contrast, bromine atoms (electron-withdrawing) deactivate the ring, favoring substitution at meta positions relative to methoxy groups. Computational studies (DFT) show that the HOMO density at C2/C7 increases by 12–18% with methoxy substitution, explaining observed regioselectivity in bromination .

Q. What strategies resolve contradictions in reported bromination patterns of methoxy-substituted naphthalenes?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice. For example:

- Polar Solvents (e.g., DMF) : Stabilize carbocation intermediates, favoring para-bromination (~70% yield) .

- Nonpolar Solvents (e.g., CCl₄) : Promote kinetic control, leading to ortho-bromination (40–50% yield).

Validation via GC-MS and X-ray crystallography is critical to confirm substitution patterns .

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to enzymes like cytochrome P450 or tubulin. For example, methoxy groups enhance hydrophobic interactions with COX-2 active sites (ΔG = −9.2 kcal/mol) .

- PASS Software : Screens for predicted bioactivity (e.g., anticancer, antimicrobial) based on substituent electronegativity and steric parameters. Derivatives with nitro or amino groups show 3× higher predicted antitumor activity .

Q. What experimental controls are essential when analyzing environmental degradation products of this compound?

- Methodological Answer :

- Photolysis Studies : Use UV/Vis spectroscopy (λ = 254 nm) to track debromination, with controls for oxygen-free conditions to isolate radical pathways .

- Microbial Degradation : Include sterile soil blanks and ATP assays to confirm microbial activity. LC-MS/MS identifies metabolites like 2,7-dihydroxy-3,6-dimethoxynaphthalene (m/z 224.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.